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N1-(4-chlorobenzyl)-N2-(4-(dimethylamino)phenethyl)oxalamide

NMDA receptor pharmacology subtype selectivity GluN2A antagonist

N1-(4-chlorobenzyl)-N2-(4-(dimethylamino)phenethyl)oxalamide (CAS 954068-78-1) is a synthetic, low-molecular-weight (359.8 g·mol⁻¹) oxalamide derivative. The compound bears a 4-chlorobenzyl group on one amide nitrogen and a 4-(dimethylamino)phenethyl substituent on the other, yielding a rigid, hydrogen-bond-capable scaffold.

Molecular Formula C19H22ClN3O2
Molecular Weight 359.85
CAS No. 954068-78-1
Cat. No. B2422066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(4-chlorobenzyl)-N2-(4-(dimethylamino)phenethyl)oxalamide
CAS954068-78-1
Molecular FormulaC19H22ClN3O2
Molecular Weight359.85
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)CCNC(=O)C(=O)NCC2=CC=C(C=C2)Cl
InChIInChI=1S/C19H22ClN3O2/c1-23(2)17-9-5-14(6-10-17)11-12-21-18(24)19(25)22-13-15-3-7-16(20)8-4-15/h3-10H,11-13H2,1-2H3,(H,21,24)(H,22,25)
InChIKeyAHDHVAPAYWYUEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(4-chlorobenzyl)-N2-(4-(dimethylamino)phenethyl)oxalamide (CAS 954068-78-1) – Compound Identity and Sourcing Baseline


N1-(4-chlorobenzyl)-N2-(4-(dimethylamino)phenethyl)oxalamide (CAS 954068-78-1) is a synthetic, low-molecular-weight (359.8 g·mol⁻¹) oxalamide derivative [1]. The compound bears a 4-chlorobenzyl group on one amide nitrogen and a 4-(dimethylamino)phenethyl substituent on the other, yielding a rigid, hydrogen-bond-capable scaffold. In curated pharmacological databases, it is indexed as CHEMBL4084540 (BDBM50246910) with reported antagonist activity at recombinant rat NMDA receptor subtypes expressed in Xenopus laevis oocytes [2].

Why Generic Oxalamide or NMDA-Antagonist Substitution Fails: The Subtype Selectivity Imperative


Superficial structural similarity among N,N′-disubstituted oxalamides obscures critical pharmacology. NMDA receptors are tetrameric assemblies of GluN1 with GluN2(A–D) and/or GluN3 subunits, and subtype composition governs biophysical properties, synaptic localization, and disease relevance [1]. Generic substitution with a high-affinity pan-NMDA antagonist (e.g., D-AP5, Ki = 390 nM at GluN1a/GluN2A) [2] or an NR2B-selective oxamide [3] would yield fundamentally different inhibitory profiles, eliminating the characteristic GluN2A-preferring, micromolar-range blockade that defines the pharmacological fingerprint of N1-(4-chlorobenzyl)-N2-(4-(dimethylamino)phenethyl)oxalamide. Such substitution risks misinterpretation of subunit-specific contributions in native tissues.

Product-Specific Quantitative Evidence Guide for N1-(4-chlorobenzyl)-N2-(4-(dimethylamino)phenethyl)oxalamide


GluN2A-Preferring Subtype Selectivity Profile Across NMDA Receptor Subunits

N1-(4-chlorobenzyl)-N2-(4-(dimethylamino)phenethyl)oxalamide displays a clear rank order of antagonist affinity across NMDA receptor subtypes: GluN2A > GluN2B > GluN2C > GluN2D, with negligible affinity for kainate receptors (GluK2). This contrasts with the pan-subunit, high-affinity profile of D-AP5 (Ki = 390 nM at GluN1a/GluN2A) [1] and the NR2B-selective character of indole-derived oxamides reported by Barta-Szalai et al. [2]. The 4.7-fold selectivity window for GluN2A over GluN2D (Ki 4,700 vs 41,000 nM) provides a pharmacologically useful discrimination between diheteromeric NMDA receptor populations [3].

NMDA receptor pharmacology subtype selectivity GluN2A antagonist

Micromolar-Range Potency Enables Titratable, Reversible NMDA Receptor Blockade Without Complete Inhibition

With a Ki of 4,700 nM at GluN1a/GluN2A, N1-(4-chlorobenzyl)-N2-(4-(dimethylamino)phenethyl)oxalamide operates in a concentration range that permits graded receptor inhibition without the complete channel block characteristic of high-affinity antagonists [1]. In contrast, the clinically used NMDA antagonist memantine (Namenda) exhibits IC50 values of 0.95–1.1 nM at recombinant GluN1/GluN2A receptors [2], approximately 5,000-fold more potent. This potency differential translates into fundamentally different occupancy profiles: the target compound allows modulation of NMDA receptor tone while preserving baseline glutamatergic neurotransmission, a property not achievable with sub-nanomolar antagonists.

low-affinity antagonist titratable inhibition NMDA receptor modulation

Negligible Off-Target Activity at Kainate (GluK2) Receptors Confirms Ionotropic Glutamate Receptor Selectivity

N1-(4-chlorobenzyl)-N2-(4-(dimethylamino)phenethyl)oxalamide was evaluated for displacement of [³H]-kainate from recombinant homomeric rat GluK2 (formerly GluR6) kainate receptors and showed Ki > 100,000 nM [1], representing >21-fold selectivity for GluN2A-containing NMDA receptors over kainate receptors. This contrasts with broader-spectrum glutamate receptor ligands that exhibit significant kainate receptor affinity. The clear discrimination between NMDA and kainate receptor families simplifies interpretation in native systems where both receptor types co-express and contribute to excitatory signaling.

selectivity profiling kainate receptor off-target screening

Structural Distinctiveness from Indole- and Paracyclophane-Based Oxamide NMDA Antagonists

Unlike the indole-2-carboxamide-derived oxamides that achieve NR2B selectivity through an indole pharmacophore [1], or the [2.2]paracyclophane-based oxalamides that enforce a U-shaped bioactive conformation to target GluN2A [2], N1-(4-chlorobenzyl)-N2-(4-(dimethylamino)phenethyl)oxalamide adopts a linear, flexible oxalamide spacer bearing a 4-chlorobenzyl and a 4-(dimethylamino)phenethyl terminus. This chemotype lacks the rigidifying aromatic clamp of paracyclophane analogs and does not exploit the indole NH as a hydrogen-bond donor. The structural divergence predicts distinct binding poses within the GluN1/GluN2A interface, potentially engaging different residues than TCN-201-like ligands, and likely accounts for the micromolar rather than nanomolar affinity profile.

chemical scaffold comparison oxalamide chemotype structure–activity relationship

Best Research and Industrial Application Scenarios for N1-(4-chlorobenzyl)-N2-(4-(dimethylamino)phenethyl)oxalamide


Pharmacological Dissection of GluN2A- vs. GluN2B-Containing NMDA Receptor Contributions in Native Neuronal Preparations

Employed at 3–30 μM, the compound's GluN2A-preferring, micromolar affinity profile (Ki GluN2A = 4.7 μM vs. GluN2B = 10 μM) [1] enables preferential attenuation of GluN2A-containing diheteromeric NMDA receptor currents while preserving substantial GluN2B-mediated signaling. Combined with an NR2B-selective antagonist such as ifenprodil, researchers can achieve two-dimensional pharmacological isolation of NMDA receptor subtype contributions to synaptic plasticity (LTP/LTD), excitotoxicity, or network oscillations in acute brain slices and primary neuronal cultures [2].

Titratable NMDA Receptor Blockade in In Vitro Ischemia and Excitotoxicity Models

The low-affinity antagonist profile (Ki ~4.7 μM) allows graded, washable NMDA receptor inhibition without the irreversible or slowly reversible block observed with high-affinity ligands [1]. This property is advantageous in oxygen-glucose deprivation (OGD) assays using organotypic hippocampal slice cultures or primary cortical neurons, where complete NMDA receptor silencing by memantine or MK-801 would mask the contribution of residual receptor activity to delayed calcium dysregulation. The compound's >21-fold selectivity over kainate receptors [1] further ensures that observed neuroprotection or excitotoxicity modulation can be attributed specifically to NMDA receptor engagement.

Chemical Probe for NMDA Receptor Subtype Profiling Panels

With quantified Ki values across all four major GluN2 subtypes (GluN2A, 2B, 2C, 2D) obtained under uniform assay conditions (Xenopus oocyte two-electrode voltage clamp) [1], this compound serves as a characterized reference ligand for NMDA receptor pharmacological profiling panels. Its selectivity fingerprint complements the high-affinity pan-antagonist D-AP5 (Ki = 390 nM) [3] and the NR2B-selective oxamide series [4], providing a mid-affinity, GluN2A-preferring anchor point for calibrating screening assays aimed at identifying novel subtype-selective modulators.

Medicinal Chemistry Starting Point for GluN2A-Preferring Antagonist Optimization

The linear oxalamide scaffold, bearing synthetically accessible modification sites at the 4-chlorobenzyl and 4-(dimethylamino)phenethyl termini, represents a structurally distinct chemotype from the indole-carboxamide-derived [4] and paracyclophane-based [5] oxamide series that dominate the NMDA antagonist patent literature. Structure–activity relationship (SAR) exploration around this core could yield improved GluN2A affinity while retaining the favorable subtype selectivity window, supported by the existing full-subtype Ki dataset [1] as a baseline for comparative evaluation of synthetic analogs.

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